molecular formula C21H18FN5O2 B2392452 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide CAS No. 1251693-34-1

2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B2392452
CAS No.: 1251693-34-1
M. Wt: 391.406
InChI Key: RVLKEZBFQPECRI-UHFFFAOYSA-N
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Description

2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a dicarbonyl compound and an amine.

    Coupling Reactions: The final step involves coupling the oxadiazole and imidazole intermediates with the acetamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Materials Science: The compound’s properties are explored for use in advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and oxadiazole moieties may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylbenzyl)acetamide
  • 2-{4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylbenzyl)acetamide

Uniqueness

The uniqueness of 2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential interactions with biological targets, while the oxadiazole and imidazole rings contribute to its stability and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]-N-[(3-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-14-4-2-5-15(8-14)10-23-19(28)12-27-11-18(24-13-27)20-25-21(29-26-20)16-6-3-7-17(22)9-16/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLKEZBFQPECRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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